Ammonium-15N bromide

Catalog No.
S994914
CAS No.
39466-31-4
M.F
BrH4N
M. Wt
98.936
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium-15N bromide

CAS Number

39466-31-4

Product Name

Ammonium-15N bromide

IUPAC Name

azane;hydrobromide

Molecular Formula

BrH4N

Molecular Weight

98.936

InChI

InChI=1S/BrH.H3N/h1H;1H3/i;1+1

InChI Key

SWLVFNYSXGMGBS-IEOVAKBOSA-N

SMILES

N.Br

Source

Scientific Research Applications of Azane;hydrobromide

Azane;hydrobromide has various applications in scientific research, including:

  • A source of ammonia: It can be thermally decomposed to release ammonia gas (NH₃), which is a common reactant and solvent in many chemical reactions.
  • As a Brønsted-Lowry acid: It can donate a proton (H⁺) in aqueous solution, making it a weak acid. This property is useful in various acid-base reactions and studies of proton transfer mechanisms.
  • As an electrolyte: It can conduct electricity in aqueous solution due to the presence of mobile ions (NH₄⁺ and Br⁻). This makes it valuable in electrochemical studies and the development of electrolytes for batteries.
  • As a flame retardant: It can be used in certain materials to suppress combustion. The exact mechanism of action is not fully understood, but it is believed to involve interfering with the radical chain reactions that propagate fire.
  • In crystallography: Single crystals of Azane;hydrobromide can be used for X-ray diffraction studies to determine the crystal structure of various materials.

Ammonium-15N bromide is a nitrogen-labeled compound with the chemical formula NH4Br\text{NH}_4\text{Br}, where the nitrogen atom is isotopically enriched with the stable isotope nitrogen-15. This compound is the ammonium salt of hydrobromic acid, appearing as colorless crystals that are highly soluble in water. It possesses a saline taste and sublimates upon heating. When exposed to air, it can develop a yellow hue due to the oxidation of bromide ions to bromine .

As a salt, ammonia hydrobromide primarily dissociates into its constituent ions (NH4+ and Br-) in aqueous solutions. These ions can participate in various chemical reactions based on their individual properties.

  • The ammonium ion (NH4+) acts as a weak acid, donating a proton to suitable acceptors.
  • The bromide ion (Br-) behaves as a halide anion, readily forming ionic bonds with various cations.
  • Toxicity: Ammonia hydrobromide is considered mildly toxic upon ingestion or inhalation. It can irritate the respiratory tract and mucous membranes.
  • Flammability: Non-flammable.
  • Reactivity: Can react violently with strong oxidizing agents.
  • Precautions: Handle with gloves and proper ventilation.

  • Dissociation in Water: It acts as a strong electrolyte, dissociating completely in aqueous solution:
    NH4Br(s)NH4+(aq)+Br(aq)\text{NH}_4\text{Br}(s)\rightarrow \text{NH}_4^+(aq)+\text{Br}^-(aq)
  • Decomposition: Upon heating, it decomposes into ammonia and hydrogen bromide:
    NH4BrNH3+HBr\text{NH}_4\text{Br}\rightarrow \text{NH}_3+\text{HBr}
  • Acidic Behavior: As a weak acid, it has a dissociation constant KaK_a of approximately 5, indicating that it hydrolyzes slightly in water .

Ammonium-15N bromide, like its non-labeled counterpart, exhibits biological activity due to its ammonium ion. Ammonium ions can interact with various biological molecules and play roles in biological processes such as nitrogen metabolism. The isotopic labeling with nitrogen-15 allows for tracing studies in biological systems, helping researchers understand nitrogen dynamics and metabolic pathways .

The synthesis of ammonium-15N bromide can be achieved through several methods:

  • Direct Reaction with Hydrobromic Acid:
    • Ammonia reacts with hydrobromic acid:
    NH3+HBrNH4Br\text{NH}_3+\text{HBr}\rightarrow \text{NH}_4\text{Br}
  • Reaction with Bromine:
    • Ammonia can react with bromine in water, which is a preferred method for producing labeled compounds:
    2NH3+Br2+2H2O2NH4Br2\text{NH}_3+\text{Br}_2+2\text{H}_2\text{O}\rightarrow 2\text{NH}_4\text{Br}
  • Using Iron(II) or Iron(III) Bromide:
    • The reaction of ammonia with iron(II) or iron(III) bromides also yields ammonium bromide:
    2NH3+FeBr2+2H2O2NH4Br+Fe OH 22\text{NH}_3+\text{FeBr}_2+2\text{H}_2\text{O}\rightarrow 2\text{NH}_4\text{Br}+\text{Fe OH }_2

These methods ensure the incorporation of nitrogen-15 during synthesis .

Ammonium-15N bromide finds various applications across different fields:

  • Research: It is extensively used in isotopic labeling studies to track nitrogen in biological and environmental research.
  • Pharmaceuticals: The compound serves as an ingredient in certain pharmaceutical formulations.
  • Photography: Traditionally used in photographic films and papers.
  • Fireproofing: It is employed as a fire retardant for wood and other materials.
  • Corrosion Inhibitors: Utilized in formulations to prevent corrosion in metal surfaces .

Studies involving ammonium-15N bromide focus on its interactions with biological systems and other chemical compounds. The stable isotope labeling allows researchers to trace nitrogen pathways within organisms, enhancing our understanding of metabolic processes and nutrient cycling. For example, studies have shown how ammonium ions participate in deamination reactions, providing insights into nitrogen transformations in various environments .

Ammonium-15N bromide shares similarities with other ammonium salts but is unique due to its isotopic labeling. Below is a comparison with similar compounds:

Compound NameChemical FormulaNotable Features
Ammonium BromideNH4Br\text{NH}_4\text{Br}Non-labeled version; widely used in various applications.
Ammonium ChlorideNH4Cl\text{NH}_4\text{Cl}Commonly used as a food additive and electrolyte.
Ammonium AcetateNH4C2H3O2\text{NH}_4\text{C}_2\text{H}_3\text{O}_2Used as a buffering agent in biochemical applications.
Ammonium Sulfate(NH4)2SO4(\text{NH}_4)_2\text{SO}_4Used as a fertilizer and in protein precipitation.

The uniqueness of ammonium-15N bromide lies primarily in its isotopic composition, which allows for specialized studies in both environmental and biological contexts that are not possible with non-labeled counterparts .

Reaction of Nitrogen-15 Labeled Ammonia with Hydrobromic Acid

The direct reaction between nitrogen-15 labeled ammonia and hydrobromic acid represents the most straightforward synthetic approach for producing ammonium-15N bromide [2]. This method involves the acid-base neutralization reaction:

$$ ^{15}NH3 + HBr → ^{15}NH4Br $$

The reaction proceeds quantitatively under ambient conditions, typically achieving yields exceeding 95% with complete retention of the nitrogen-15 isotopic label . The process requires careful control of stoichiometric ratios to prevent excess acid or base, which could introduce impurities or cause isotopic dilution [2]. The reaction is highly exothermic and should be conducted in well-ventilated areas with appropriate temperature control to avoid ammonia gas accumulation .

Industrial production commonly employs this method by passing nitrogen-15 labeled ammonia gas through a controlled solution of hydrobromic acid . The resulting ammonium bromide solution undergoes subsequent purification through crystallization and drying processes to ensure high purity and optimal isotopic enrichment. Temperature control during the reaction is critical, as elevated temperatures can lead to ammonia volatilization and isotopic fractionation [3].

Research findings indicate that the reaction proceeds most efficiently when conducted at temperatures between 0°C and 25°C, with optimal isotopic retention observed at lower temperatures [3]. The use of nitrogen-15 labeled ammonia as the limiting reagent helps maintain isotopic purity by preventing dilution with natural abundance nitrogen species [3].

Isotopic Exchange Reactions

Isotopic exchange reactions provide an alternative pathway for synthesizing ammonium-15N bromide, particularly when direct synthesis from nitrogen-15 labeled ammonia is not feasible [4] [5]. These reactions involve the exchange of nitrogen isotopes between nitrogen-15 labeled precursors and existing ammonium bromide or related compounds [4].

The isotopic exchange process typically requires elevated temperatures ranging from 450°C to 600°C to achieve meaningful exchange rates [5]. Cobalt molybdenum nitride systems have been demonstrated to facilitate nitrogen isotopic exchange, with approximately 25% of lattice nitrogen atoms being exchanged after 40 minutes at 600°C following nitrogen pretreatment at 700°C [5]. In contrast, argon pretreatment yields only 6% exchange under similar conditions, highlighting the importance of pretreatment protocols [5].

The exchange mechanism involves both homomolecular and heterolytic pathways [5]. Homomolecular exchange occurs through the reaction:
$$ ^{14}N2(g) + ^{15}N2(g) ↔ 2 ^{14}N^{15}N(g) $$

Heterolytic exchange proceeds via:
$$ ^{15}N_2(g) + ^{14}N(s) → ^{14}N^{15}N(g) + ^{15}N(s) $$

Research demonstrates that heterolytic exchange becomes evident at temperatures above 450°C, with progressive formation of nitrogen-14/nitrogen-15 hybrid molecules [5]. The isotopic exchange efficiency is strongly dependent on catalyst pretreatment conditions and reaction temperature, with yields varying from 45% to 85% depending on the specific protocol employed [5].

Purification Techniques

Recrystallization Methods

Recrystallization serves as the primary purification method for ammonium-15N bromide, leveraging the differential solubility of the desired product and impurities at varying temperatures [6] [7]. The fundamental principle involves dissolving the crude product in a suitable solvent at elevated temperatures, followed by controlled cooling to precipitate purified crystals while maintaining impurities in solution [6].

Hot recrystallization from distilled water represents the most commonly employed technique [6]. The process involves dissolving the crude ammonium-15N bromide in boiling water until saturation is achieved [7]. The hot solution undergoes filtration to remove insoluble impurities, followed by gradual cooling to room temperature or below to induce crystallization [6]. Recovery yields typically range from 85% to 95%, with process times of 2 to 4 hours [6].

Cold recrystallization using water-ethanol mixtures provides enhanced purity but with reduced recovery yields of 75% to 85% [6]. This method involves dissolving the sample in a minimal amount of hot solvent, followed by slow cooling and extended crystallization periods of 4 to 8 hours [7]. The longer process time allows for more selective crystallization, effectively excluding impurities from the crystal lattice [6].

Azeotropic recrystallization employs water-organic solvent systems to achieve enhanced purification efficiency [6]. This technique is particularly effective for removing organic impurities and moisture, achieving recovery yields of 80% to 90% with process times of 3 to 6 hours [6]. The azeotropic behavior helps maintain consistent solvent composition throughout the crystallization process [7].

Multiple recrystallization cycles, while time-intensive (8 to 24 hours), provide the highest purity enhancement with recovery yields of 70% to 80% [6]. Each successive cycle further reduces impurity levels, making this approach suitable for applications requiring the highest isotopic and chemical purity [7].

Isotopic Purity Enhancement Protocols

Isotopic purity enhancement protocols focus specifically on minimizing nitrogen-14 contamination while preserving the nitrogen-15 enrichment [8] [9]. These protocols are essential for achieving the 98 atom% nitrogen-15 specification required for high-precision applications [10] [11].

Fractional crystallization represents a key approach for isotopic purification [8]. This method exploits the slight differences in crystallization behavior between nitrogen-14 and nitrogen-15 containing species. Research indicates that recrystallization can cause isotopic fractionation effects, with nitrogen-15 ratios increasing by 0.07-0.14‰ during the purification process [8]. While these changes are generally within analytical uncertainty, they demonstrate the potential for isotopic enrichment through controlled crystallization protocols [8].

Vacuum sublimation provides an alternative purification approach, particularly effective for removing volatile impurities without introducing isotopic fractionation [10]. Ammonium-15N bromide sublimes at 452°C under reduced pressure, allowing for purification through controlled volatilization and recondensation [10]. This method is particularly useful for removing moisture and volatile organic contaminants that could interfere with isotopic analysis [10].

Temperature-controlled crystallization protocols optimize isotopic retention during purification [8]. Studies demonstrate that maintaining crystallization temperatures below 25°C minimizes isotopic fractionation while preserving chemical purity [8]. The protocol involves slow cooling rates (less than 1°C per hour) to allow equilibrium crystallization and optimal isotopic retention [8].

Specialized washing procedures using isotopically pure solvents help maintain nitrogen-15 enrichment during final purification steps [8]. These procedures involve minimal contact time with solvents and use of nitrogen-15 labeled water when available to prevent isotopic exchange [9].

Quality Control and Characterization

Isotopic Enrichment Assessment (98 atom% Nitrogen-15)

Isotopic enrichment assessment for 98 atom% nitrogen-15 ammonium bromide requires high-precision analytical techniques capable of accurately determining isotopic ratios with uncertainties better than ±0.3 atom% [10] [11]. The assessment protocols must account for both the high enrichment level and potential contamination sources that could compromise isotopic purity [9].

Isotope Ratio Mass Spectrometry provides the most accurate method for isotopic enrichment determination [12] [13]. The technique achieves precision levels of 0.1‰ to 0.3‰ for nitrogen isotope ratios, making it suitable for confirming 98 atom% nitrogen-15 enrichment [13]. Sample requirements are minimal (1-10 mg), and analysis times range from 10 to 30 minutes [13]. The method involves conversion of ammonium to nitrogen gas through hypobromite oxidation followed by hydroxylamine reduction, producing nitrous oxide for mass spectrometric analysis [13].

Nuclear Magnetic Resonance spectroscopy using nitrogen-15 provides direct characterization of the isotopic environment [14] [15]. While less sensitive than mass spectrometry, nitrogen-15 NMR offers specificity for the chemical environment of the labeled nitrogen [14]. The technique requires larger sample sizes (10-50 mg) and longer analysis times (30-60 minutes) but provides isotopic precision of ±0.5‰ to ±1.0‰ [14]. The chemical shift of ammonium nitrogen in nitrogen-15 NMR appears at approximately -360 ppm relative to liquid ammonia standard [14] [15].

Elemental Analysis coupled with isotope ratio monitoring provides simultaneous determination of nitrogen content and isotopic composition [16] [17]. This approach is particularly valuable for confirming both chemical purity and isotopic enrichment in a single analysis [16]. The method achieves isotopic precision of ±0.2‰ to ±0.5‰ with sample requirements of 1-5 mg and analysis times of 15-45 minutes [17].

Quality specifications for 98 atom% nitrogen-15 ammonium bromide typically require δ15N values exceeding +600‰ relative to atmospheric nitrogen [10] [11]. This corresponds to isotopic enrichment levels above 97.8 atom% nitrogen-15, accounting for analytical uncertainties and allowing for slight variations in commercial preparations [10].

Impurity Profile Analysis

Comprehensive impurity profile analysis ensures that ammonium-15N bromide meets specifications for both chemical purity and isotopic integrity [18] [9]. The analysis protocols must identify and quantify impurities that could affect either the chemical properties or isotopic composition of the final product [19].

Nitrogen-14 containing ammonium species represent the most significant impurity category from an isotopic perspective [9] [20]. These impurities directly dilute the nitrogen-15 enrichment and typically occur at concentrations of 5,000 to 20,000 ppm in 98 atom% material [9]. Detection and quantification employ isotope ratio mass spectrometry and nitrogen-15 NMR techniques, with acceptable limits generally below 20,000 ppm to maintain the specified isotopic enrichment [9].

Halide impurities, particularly ammonium chloride and ammonium sulfate, are monitored through ion chromatography [18]. These impurities typically occur at concentrations below 100 ppm for chloride and below 50 ppm for sulfate [18]. Acceptable limits are generally set at 500 ppm for chloride and 200 ppm for sulfate to maintain chemical purity specifications [18].

Organic nitrogen compounds constitute another important impurity class, detectable through gas chromatography-mass spectrometry [21]. These impurities can interfere with specific applications and are typically maintained below 200 ppm, with acceptable limits of 500 ppm for most applications [21].

Nitrate and nitrite species are quantified through ion chromatography and typically occur at concentrations below 30 ppm [12]. These oxidized nitrogen species can indicate degradation or contamination during synthesis or storage, with acceptable limits generally set at 100 ppm [12].

Moisture content analysis through Karl Fischer titration is essential for stability assessment [18]. Water content typically ranges below 5,000 ppm for properly dried material, with acceptable limits of 10,000 ppm for most applications [18]. Excessive moisture can lead to hydrolysis and formation of ammonia, compromising both chemical and isotopic purity [18].

Heavy metal contamination is monitored through inductively coupled plasma mass spectrometry, with typical concentrations below 10 ppm and acceptable limits of 50 ppm [18]. Heavy metals can catalyze decomposition reactions and interfere with sensitive analytical applications [18].

Wikipedia

Ammonium-15N bromide

Dates

Last modified: 04-14-2024

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